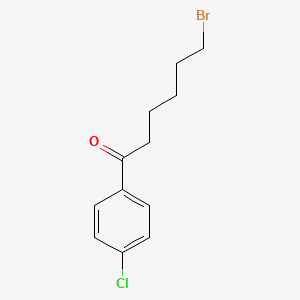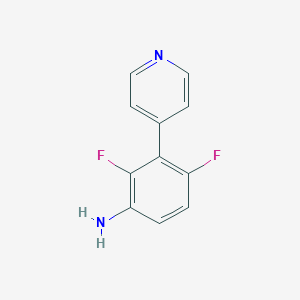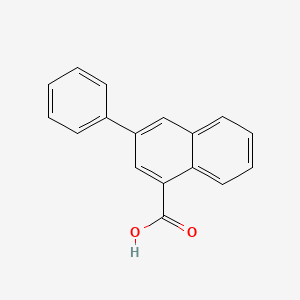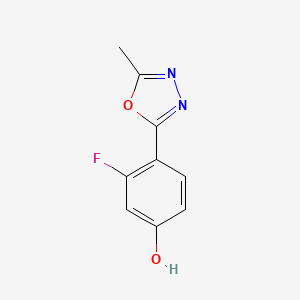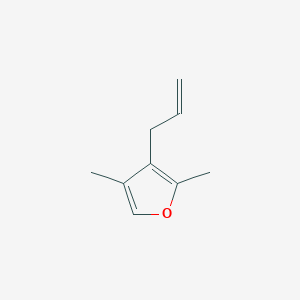
MRK-623
Übersicht
Beschreibung
MRK-623 is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoro-substituted phenyl ring, a pyridine moiety, and an imidazo[1,2-a]pyrimidine core. This compound has garnered interest due to its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MRK-623 typically involves a multi-step process. One practical synthesis route includes the following steps :
Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
Introduction of Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced through a coupling reaction with the imidazo[1,2-a]pyrimidine core.
Attachment of Pyridine Moiety: The pyridine moiety is attached using a boronic acid coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions and improve yield and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
MRK-623 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the fluoro-substituted phenyl ring.
Substitution: Substitution reactions can occur at the fluoro-substituted phenyl ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
MRK-623 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of MRK-623 involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptor subtypes, modulating their activity and leading to various biological effects . The pathways involved include signal transduction mechanisms that result in changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Fluoro-substituted Phenyl Compounds: Compounds with similar fluoro-substituted phenyl rings.
Pyridine Derivatives: Compounds with similar pyridine moieties.
Uniqueness
The uniqueness of MRK-623 lies in its specific combination of structural features, which confer distinct biological activity and potential therapeutic applications. Its selective agonist activity for certain receptor subtypes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H17FN4O |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |
InChI |
InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |
InChI-Schlüssel |
GFQMHVYMEKXHDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)
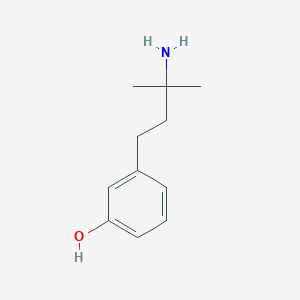
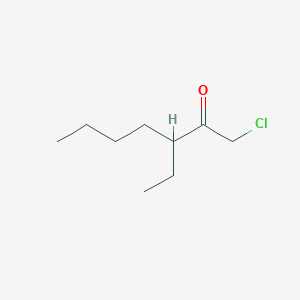

![Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)](/img/structure/B8721494.png)
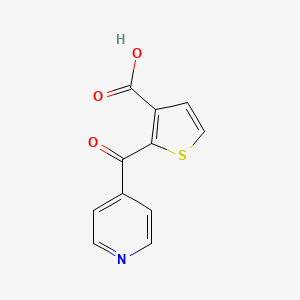
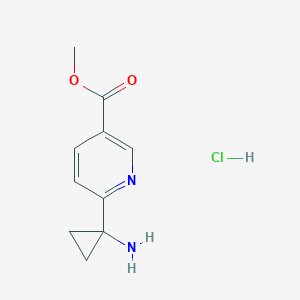
![2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8721506.png)
